

4,5-Dichloro-6-methylpyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dichloro-6-methylpyrimidine

Cat. No.: B1314570

[Get Quote](#)

An In-depth Technical Guide to Dichloromethylpyrimidines

A comprehensive overview of the chemical identifiers, properties, synthesis, and applications of chlorinated methylpyrimidine isomers, with a focus on 4,6-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine.

Introduction:

Initial searches for **"4,5-dichloro-6-methylpyrimidine"** suggest a potential discrepancy in the nomenclature, as this specific isomer is not widely documented in chemical literature. However, extensive data is available for the closely related and commercially significant isomers: 4,6-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine. This guide provides a detailed technical overview of these two compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. Their reactivity is largely defined by the presence of two chlorine atoms, making them versatile precursors for a variety of chemical transformations.

Chemical Identifiers and Physical Properties

For clarity and precise identification, the following tables summarize the key identifiers and physical properties of 4,6-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine.

Table 1: Chemical Identifiers

Identifier	4,6-Dichloro-5-methylpyrimidine	2,4-Dichloro-6-methylpyrimidine
CAS Number	4316-97-6[1]	5424-21-5[2][3]
PubChem CID	818860[1]	79471[3]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ [1]	C ₅ H ₄ Cl ₂ N ₂ [2][3]
IUPAC Name	4,6-dichloro-5-methylpyrimidine[1]	2,4-dichloro-6-methylpyrimidine[3]
InChI	InChI=1S/C5H4Cl2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3[1]	InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3[2][3]
InChIKey	NUEYDUKUIXVKNB-UHFFFAOYSA-N[1]	BTLKROSJMNFSQZ-UHFFFAOYSA-N[2][3]
SMILES	CC1=C(N=CN=C1Cl)Cl[1]	CC1=CC(=NC(=N1)Cl)Cl[3]
EC Number	627-703-0[1]	226-563-4[3]
UNII	J929QW2Q3K[1]	6N8JD43WQQ[3]

Table 2: Physical and Chemical Properties

Property	4,6-Dichloro-5-methylpyrimidine	2,4-Dichloro-6-methylpyrimidine
Molecular Weight	163.00 g/mol [1]	163.00 g/mol [4][5]
Appearance	Solid	White to Orange to Green powder to crystal[2]
Melting Point	Not available	44-47 °C[4][5]
Boiling Point	Not available	219 °C[4][5]
Solubility	Not available	Soluble in Chloroform, Ether, Ethyl Acetate and Toluene. Insoluble in water.[2][4]

Experimental Protocols: Synthesis

The synthesis of dichloromethylpyrimidines typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. Below are generalized experimental protocols for the synthesis of the two isomers.

Synthesis of 4,6-Dichloro-2-methylpyrimidine

A common method for the synthesis of 4,6-dichloro-2-methylpyrimidine involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

Protocol using Thionyl Chloride:[6]

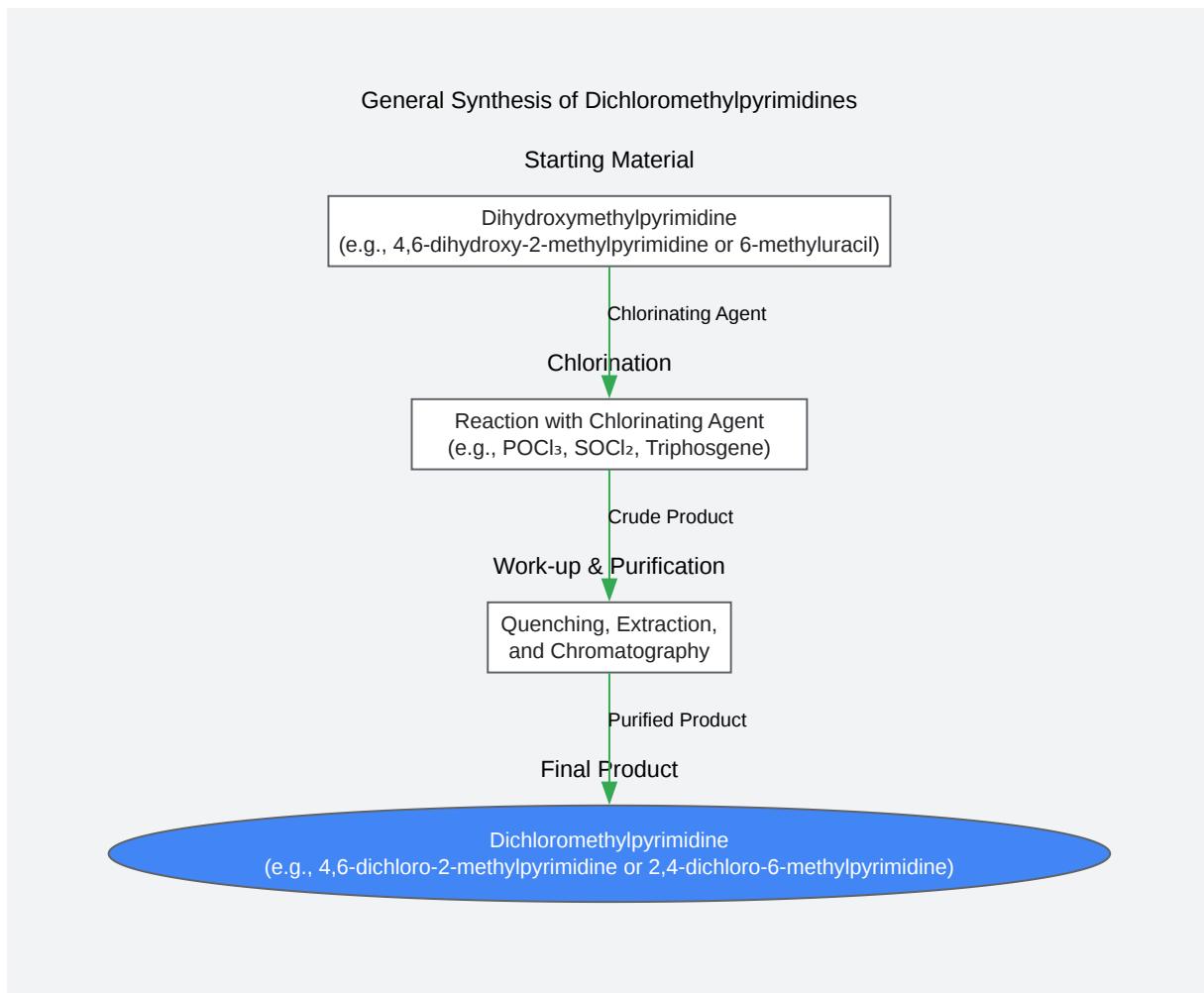
- Reaction Setup: To a solution of 4,6-dihydroxy-2-methylpyrimidine (1 equivalent) in a suitable solvent such as acetonitrile, add thionyl chloride (4 equivalents).
- Reaction Conditions: Stir the reaction mixture at 80 °C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- Isolation: Slowly pour the residue into ice water.
- Purification: Filter the precipitated solid and purify by column chromatography to yield 4,6-dichloro-2-methylpyrimidine.

Protocol using Triphosgene:[7]

- Precursor Synthesis: Synthesize 4,6-dihydroxy-2-methylpyrimidine by reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol.
- Chlorination Reaction: Add N,N-diethylaniline and dichloroethane to the obtained 4,6-dihydroxy-2-methylpyrimidine and heat to reflux.
- Reagent Addition: Slowly add a solution of triphosgene in dichloroethane.

- Reaction Conditions: Continue the reflux for 6-8 hours.
- Work-up and Purification: Wash the reaction solution, dry the organic layer, filter, concentrate, and then obtain the solid product through recrystallization and decolorization.

Synthesis of 2,4-Dichloro-6-methylpyrimidine


The synthesis of 2,4-dichloro-6-methylpyrimidine is typically achieved by the chlorination of 6-methyluracil (6-methylpyrimidine-2,4-diol) using phosphorus oxychloride.[\[8\]](#)

Protocol using Phosphorus Oxychloride:[\[8\]](#)

- Reaction Setup: Charge a flask with 6-methyluracil (1 equivalent) and phosphorus oxychloride (8 volumes) under an inert atmosphere.
- Reaction Conditions: Heat the mixture to 90-100 °C and stir for approximately 8-10 hours, monitoring the reaction by HPLC until the starting material is consumed.
- Work-up: Concentrate the reaction mixture to remove the majority of the phosphorus oxychloride. Add dichloromethane (DCM) to the residue.
- Neutralization: Slowly add the resulting solution to a 25% aqueous potassium carbonate solution to a pH of 3-4.
- Extraction and Isolation: Separate the organic phase, and extract the aqueous phase with DCM. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.

Logical Workflow for Synthesis

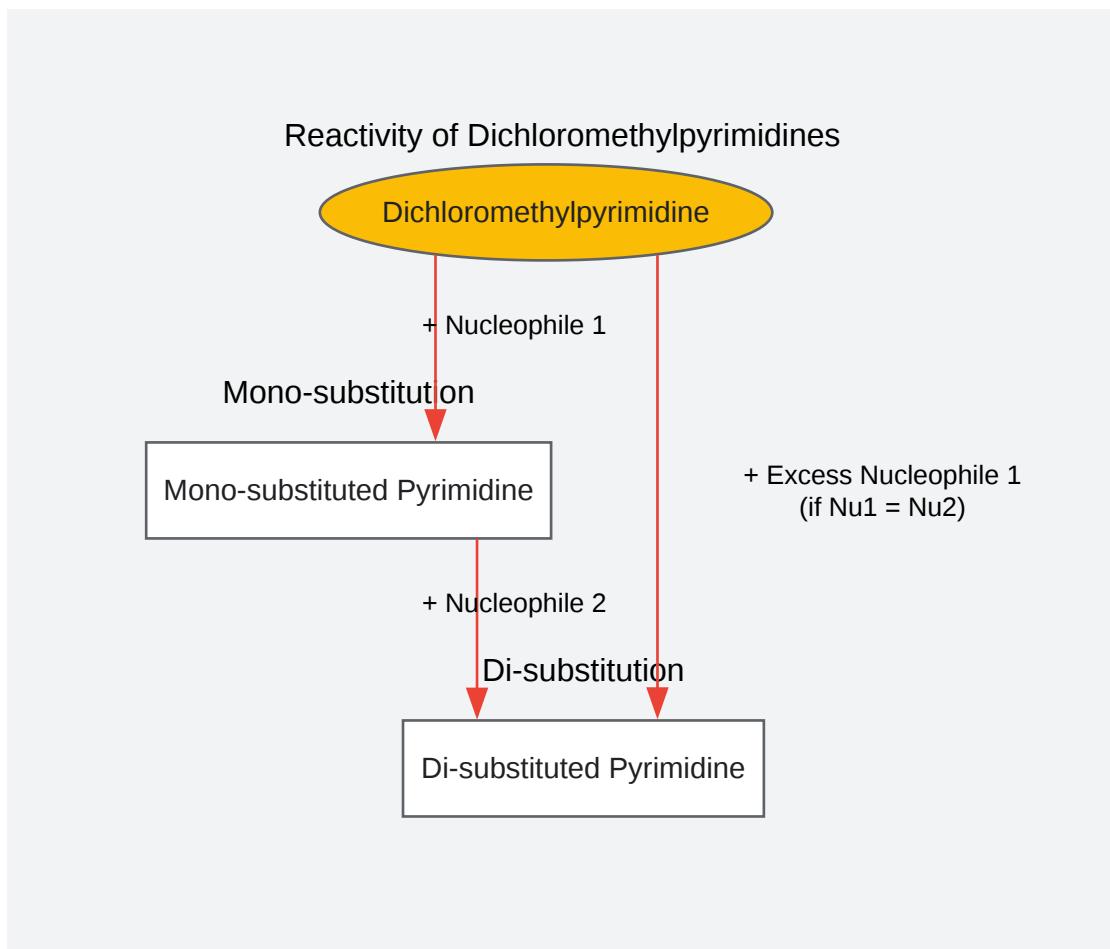
The following diagram illustrates the general synthetic pathway from a dihydroxypyrimidine precursor to the corresponding dichlorinated product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of dichloromethylpyrimidines.

Applications and Reactivity

Dichloromethylpyrimidines are valuable building blocks in organic synthesis due to the reactivity of the chlorine atoms, which can be readily displaced by nucleophiles. This reactivity


allows for the introduction of various functional groups, leading to the synthesis of a wide range of derivatives with potential biological activities.

Key Applications:

- Pharmaceutical Development: These compounds serve as intermediates in the synthesis of various pharmaceuticals, including antiviral agents.[9]
- Agrochemicals: They are important precursors for herbicides and pesticides.[9]
- Material Science: Dichloromethylpyrimidines are used in the formulation of specialty polymers and resins.[9]

Chemical Reactivity Pathway

The two chlorine atoms on the pyrimidine ring can be substituted in a stepwise manner, allowing for the synthesis of mono- and di-substituted products. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

[Click to download full resolution via product page](#)

Caption: General reaction pathway for dichloromethylpyrimidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dichloro-5-methylpyrimidine | C5H4Cl2N2 | CID 818860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine [cymitquimica.com]

- 3. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 [sigmaaldrich.com]
- 6. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents
[patents.google.com]
- 8. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [4,5-Dichloro-6-methylpyrimidine CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314570#4-5-dichloro-6-methylpyrimidine-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com